

An In-depth Technical Guide to Carboplatin-d4: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Carboplatin-d4

Cat. No.: B13842119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carboplatin-d4**, a deuterated analog of the widely used anticancer agent Carboplatin. This document details its chemical structure, physicochemical properties, and its critical role in analytical and research settings. Experimental protocols for its use and a summary of its mechanism of action are also included to support its application in drug development and scientific investigation.

Chemical Structure and Properties

Carboplatin-d4 is the deuterium-labeled form of Carboplatin, a second-generation platinum-containing anticancer drug. The deuterium atoms are incorporated into the cyclobutane ring of the molecule. This isotopic labeling makes **Carboplatin-d4** an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of Carboplatin in biological matrices.^[1]

The key physicochemical properties of **Carboplatin-d4** are summarized in the table below.

| Property | Value | References |
|-------------------|---|------------|
| Chemical Name | (SP-4-2)-Diammine[1,1-cyclobutane-d4-dicarboxylato(2-)-κO,κO']platinum | [2][3] |
| Synonyms | cis-Diammine(1,1-cyclobutane-d4-dicarboxylato)platinum(II), CBDCA-d4 | [3] |
| Molecular Formula | C ₆ H ₈ D ₄ N ₂ O ₄ Pt | [2] |
| Molecular Weight | 375.27 g/mol | [2] |
| Appearance | White Solid | [3] |
| Solubility | Sparingly soluble in water | |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [3] |

Synthesis of Carboplatin-d4

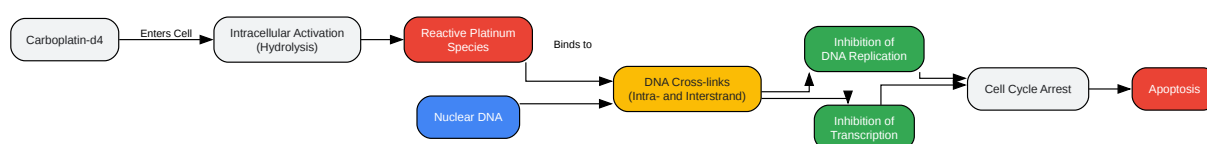
A specific, detailed experimental protocol for the synthesis of **Carboplatin-d4** is not readily available in the public domain. However, the synthesis would follow the general principles of Carboplatin synthesis, with the key difference being the use of a deuterated precursor, 1,1-cyclobutanedicarboxylic acid-d4.

A general synthetic route for unlabeled Carboplatin involves the reaction of cis-diamminediaquaplatinum(II) with 1,1-cyclobutanedicarboxylic acid. The cis-diamminediaquaplatinum(II) is typically generated in situ from cisplatin or its derivatives.[4]

To synthesize **Carboplatin-d4**, one would first need to prepare 1,1-cyclobutanedicarboxylic acid-d4. This could potentially be achieved through methods of hydrogen-isotope exchange on the cyclobutane ring of 1,1-cyclobutanedicarboxylic acid or by starting the synthesis of the cyclobutane ring with deuterated building blocks. Once the deuterated dicarboxylic acid is obtained, it would be reacted with a suitable platinum(II) precursor to yield **Carboplatin-d4**.

Mechanism of Action

As a deuterated analog, the mechanism of action of **Carboplatin-d4** is identical to that of Carboplatin. Carboplatin acts as an alkylating-like agent. After administration, the dicarboxylate ligand is slowly hydrolyzed, and the resulting aquated platinum species becomes a reactive electrophile. This activated form of Carboplatin then binds to DNA, forming intrastrand and interstrand cross-links, primarily at the N7 position of guanine and adenine residues. These DNA adducts distort the DNA structure, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).^[1]



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Mechanism of action of **Carboplatin-d4**.

Experimental Protocols: Analytical Applications

Carboplatin-d4 is predominantly used as an internal standard in the quantitative analysis of Carboplatin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the determination of Carboplatin in human plasma ultrafiltrate.

4.1. Sample Preparation

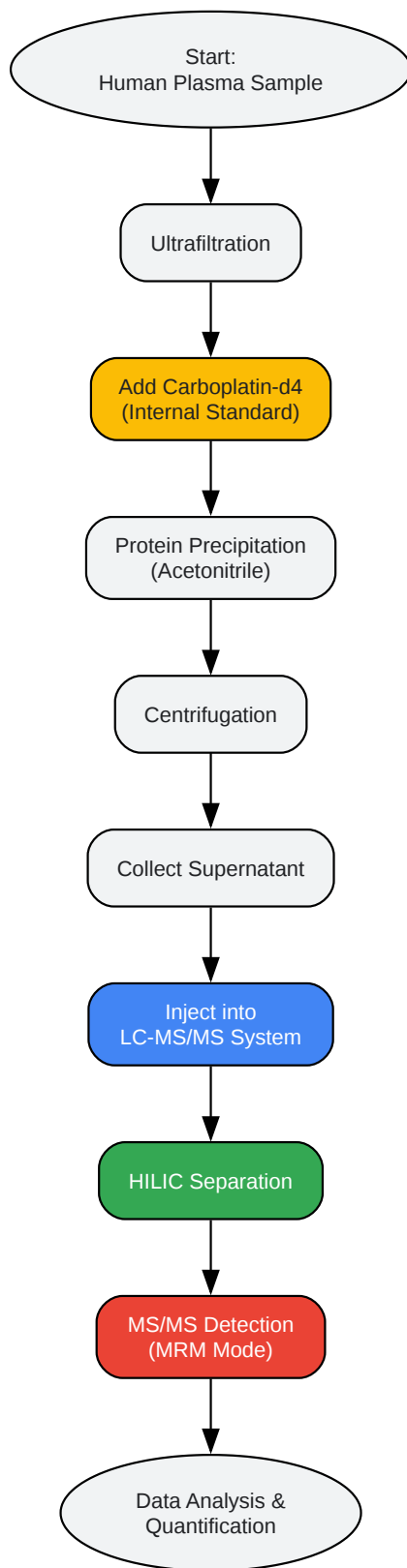
- Thaw frozen human plasma samples to room temperature.
- Perform ultrafiltration of the plasma to separate the protein-free fraction containing unbound Carboplatin.
- To a known volume of the plasma ultrafiltrate, add a specific amount of **Carboplatin-d4** solution of a known concentration to serve as the internal standard.

- Add acetonitrile to the sample to precipitate any remaining proteins.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a well of a 96-well plate for analysis.

4.2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar Carboplatin molecule.
 - Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with a small amount of an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency.
 - Flow Rate: The flow rate is typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
 - Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Carboplatin and **Carboplatin-d4** are monitored.
 - Carboplatin: The transition of the parent ion to a specific fragment ion is measured.
 - **Carboplatin-d4**: The transition of the deuterated parent ion to its corresponding fragment ion is measured.
 - Quantification: The ratio of the peak area of Carboplatin to the peak area of the **Carboplatin-d4** internal standard is used to calculate the concentration of Carboplatin in

the original sample by comparing it to a calibration curve prepared with known concentrations of Carboplatin and a constant concentration of **Carboplatin-d4**.



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LC-MS/MS experimental workflow.

Conclusion

Carboplatin-d4 is an essential tool for researchers and drug development professionals working with Carboplatin. Its use as an internal standard allows for accurate and precise quantification of the drug in complex biological matrices, which is crucial for pharmacokinetic, bioequivalence, and other clinical and preclinical studies. While detailed synthesis protocols are not widely published, its analytical applications are well-documented, enabling robust and reliable bioanalytical method development. The identical mechanism of action to its non-deuterated counterpart ensures its relevance in biological studies where isotopic labeling is required for tracing purposes.

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